Dibenzyl hydrogen phosphite

Phosphorylation Alcohol Protection Organic Synthesis

Dibenzyl hydrogen phosphite (CAS 538-60-3), also known as dibenzyl phosphite or phosphonic acid dibenzyl ester, is a dialkyl H-phosphonate with the molecular formula C14H15O3P and a molecular weight of 262.24 g/mol. It is characterized as a clear, slightly yellow liquid with a density of 1.187 g/mL at 25 °C and a boiling point of 110-120 °C at 0.01 mmHg.

Molecular Formula C₁₄H₁₅O₃P
Molecular Weight 262.24 g/mol
CAS No. 538-60-3
Cat. No. B019603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl hydrogen phosphite
CAS538-60-3
SynonymsPhosphonic Acid, Dibenzyl Ester;  Phosphonic Acid Bis(phenylmethyl) Ester;  Dibenzyl Phosphite;  Dibenzyl Phosphonate; 
Molecular FormulaC₁₄H₁₅O₃P
Molecular Weight262.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2
InChIInChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
InChIKeyDYUGVWSETOTNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl Hydrogen Phosphite (CAS 538-60-3): Procurement and Differentiation Guide for Phosphorylation Reagents


Dibenzyl hydrogen phosphite (CAS 538-60-3), also known as dibenzyl phosphite or phosphonic acid dibenzyl ester, is a dialkyl H-phosphonate with the molecular formula C14H15O3P and a molecular weight of 262.24 g/mol [1]. It is characterized as a clear, slightly yellow liquid with a density of 1.187 g/mL at 25 °C and a boiling point of 110-120 °C at 0.01 mmHg . Its primary utility lies in its function as a versatile phosphorylating agent in organic synthesis [2], enabling the introduction of phosphate groups into various organic compounds, with applications spanning from the synthesis of aminophosphonates to the preparation of specialized biochemical probes .

Phosphorylation of alcohols and imines via bromine activation
Requires hydrogenolysis for deprotection
Mild benzyl group removal under neutral catalytic hydrogenation
Compatible with acid- and base-sensitive substrates
Distinct reactivity from dialkyl phosphites; not a direct substitute
Benzyl ester pathway avoids unproductive oxidation

Why Generic Substitution Fails: Critical Performance Gaps in Dibenzyl Hydrogen Phosphite Analogs


In-class substitution of dialkyl phosphites is not a trivial procurement decision due to significant divergence in their reaction pathways. The specific ester groups (benzyl versus alkyl) critically dictate the reactivity, stability, and the subsequent deprotection chemistry of the resulting phosphorylated intermediates . As demonstrated in head-to-head studies, a simple change from a benzyl to an ethyl ester does not simply alter reaction kinetics; it can completely change the reaction outcome from productive phosphorylation to non-productive oxidation of the reagent itself [1]. Furthermore, the ability to subsequently cleave the benzyl protecting groups under mild, neutral conditions via hydrogenolysis provides a critical synthetic advantage for complex molecules that are sensitive to the harsher acidic or basic hydrolysis required for simpler alkyl esters [2].

Reaction outcome may fundamentally change
Diethyl or dimethyl phosphite may undergo unproductive oxidation instead of phosphorylation, as shown by head-to-head study.
Deprotection conditions are incompatible with sensitive substrates
Alkyl esters require harsh acidic or basic hydrolysis, which can degrade acid/base-labile functional groups that benzyl hydrogenolysis preserves.
Solubility and steric/electronic profile differ
The benzyl groups enhance solubility in organic solvents and create a distinct reactivity environment not replicated by smaller alkyl esters.

Quantitative Evidence Guide: How Dibenzyl Hydrogen Phosphite Outperforms Analogs in Key Applications


Superior Reactivity in Phosphorylation: Dibenzyl vs. Diethyl Phosphite

In a direct comparative study, reacting alcohols with bromine and a triethylamine base, dibenzyl hydrogen phosphite successfully phosphorylated the alcohol to yield alkyldihydrogen phosphates. Conversely, when the reaction was attempted with the comparator, diethyl phosphite, under identical conditions, it failed to phosphorylate the alcohol. Instead, only an unproductive oxidation of the diethyl phosphite to diethylhydrogen phosphate was observed [1].

Phosphorylation Outcome
Head-to-head
Dibenzyl: productive phosphorylation
Diethyl: oxidation only, no phosphorylation
Reaction pathway diverges; substitution risk requires review.
Identical conditions (Br₂, Et₃N); Mukaiyama et al. 1966.
Phosphorylation Alcohol Protection Organic Synthesis

Enabling Mild Deprotection: Benzyl vs. Methyl/Alkyl Esters in Aminophosphonate Synthesis

In the synthesis of aminophosphonic acids, the use of dibenzyl hydrogen phosphite (or its p-methylbenzyl analog) enables the subsequent removal of the benzyl protecting groups under mild, neutral conditions via catalytic hydrogenolysis or solvolysis with formic acid [1]. This contrasts with simpler alkyl esters like dimethyl or diethyl phosphite, which typically require strong acidic or basic hydrolysis for deprotection [2].

Deprotection Strategy
Class-level
Benzyl: mild H₂/Pd or formic acid
Alkyl: strong acid or base hydrolysis
May support synthesis of sensitive aminophosphonates.
Based on p-methylbenzyl analog; class-level inference.
Aminophosphonate Synthesis Protecting Group Strategy Peptidomimetics

Enhanced Solubility and Distinct Reactivity vs. Simpler Alkyl Analogs

The presence of dual benzyl groups in dibenzyl hydrogen phosphite enhances its solubility in common organic solvents compared to simpler dialkyl phosphites . Furthermore, these benzyl groups impart a distinct reactivity profile, providing different steric and electronic environments that influence its behavior as a nucleophile or electrophile compared to analogs like dimethyl or diethyl phosphite [1].

Solubility & Reactivity
Class-level
Enhanced solubility; distinct steric/electronic profile vs. alkyl analogs
May allow higher reaction concentration; reactivity context differs.
Qualitative comparison; supplier-reported data.
Solubility Reactivity Organic Solvents

Best Application Scenarios for Dibenzyl Hydrogen Phosphite: Where It Outperforms Alternatives


Synthesis of Acid- or Base-Sensitive Phosphate Monoesters

Dibenzyl hydrogen phosphite is the preferred reagent for synthesizing phosphate monoesters when the target molecule contains functional groups sensitive to strong acids or bases. As established by the mild hydrogenolytic deprotection of its benzyl groups [1], this reagent is essential for preparing compounds like certain natural products, carbohydrates, or nucleotides where acidic or basic hydrolysis would cause decomposition.

Preparation of Aminophosphonates for Peptidomimetic Drug Discovery

For medicinal chemistry programs focused on aminophosphonic acid-based peptidomimetics, dibenzyl hydrogen phosphite is a superior building block. Its use in reactions with imines [2] followed by mild benzyl deprotection [3] provides a critical advantage over alkyl phosphite analogs, ensuring the integrity of the final, complex molecule.

Phosphorylation of Alcohols in Complex Molecule Synthesis

In the multi-step synthesis of complex molecules, the unique reactivity of dibenzyl hydrogen phosphite with alcohols and bromine [4] offers a distinct phosphorylation pathway. This method is particularly valuable when alternative phosphorylation strategies are incompatible with other functional groups present in the advanced intermediate, providing a chemoselective route not accessible with simpler diethyl or dimethyl phosphite reagents.

Synthesis of Probes for Biochemical Assays Requiring Stable Phosphoester Intermediates

For creating phosphorylated biochemical probes, such as those used to study prostate-specific membrane antigen (PSMA) binding , dibenzyl hydrogen phosphite is a key reagent. Its ability to form stable intermediates and its unique reactivity profile [5] make it suitable for introducing the phosphonate moiety in a controlled manner, which is critical for the specificity and performance of the final probe.

Application
Selection Property
Validation Focus
Acid-/Base-Sensitive Phosphate Monoesters
Mild hydrogenolytic deprotection
Stability of labile functional groups during deprotection
Aminophosphonate Peptidomimetics
Benzyl ester leaving group strategy
Integrity of complex scaffold after deprotection
Alcohol Phosphorylation in Complex Molecules
Distinct Br₂-mediated pathway
Chemoselectivity vs. competing functional groups
Biochemical Phosphonate Probes
Controlled phosphonate incorporation
Probe stability and binding specificity confirmation

Technical Documentation Hub

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